3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride
Overview
Description
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate quinoline derivative.
Amination: Introduction of the amino group at the 3-position.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Methylation: Methylation at the 1-position.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biological Probes: Used as a probe to study biological processes.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Lacks the amino and methyl groups.
3-aminoquinoline: Lacks the hydroxyl and methyl groups.
1-methylquinolin-2(1H)-one: Lacks the amino and hydroxyl groups.
Uniqueness
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is unique due to the presence of all three functional groups (amino, hydroxyl, and methyl) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-4-hydroxy-1-methylquinolin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14;/h2-5,13H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOWPUFFDUEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716067 | |
Record name | 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65161-70-8 | |
Record name | 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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